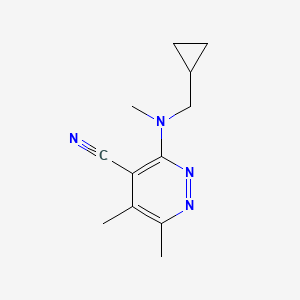
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile is an organic compound that features a pyridazine ring substituted with a cyclopropylmethyl and methylamino group, as well as two methyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The Suzuki-Miyaura coupling, for example, can be scaled up using palladium catalysts and boron reagents .
Chemical Reactions Analysis
Types of Reactions
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyridazine ring.
Dimethylpyridazine: Contains the pyridazine ring with dimethyl substitution but lacks the cyclopropylmethyl and carbonitrile groups.
Uniqueness
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[cyclopropylmethyl(methyl)amino]-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C12H16N4/c1-8-9(2)14-15-12(11(8)6-13)16(3)7-10-4-5-10/h10H,4-5,7H2,1-3H3 |
InChI Key |
QQDGHOGGVGEEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N(C)CC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















